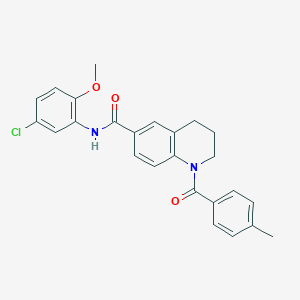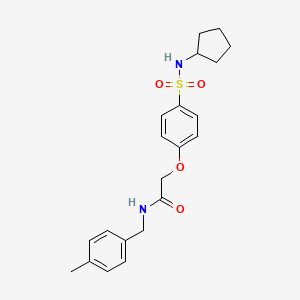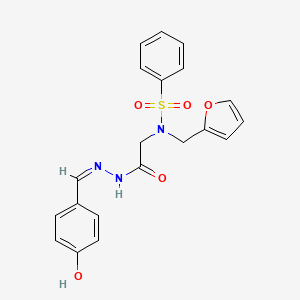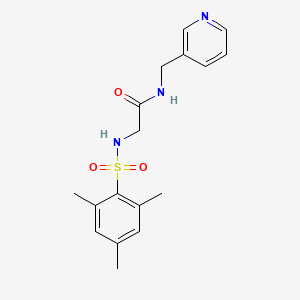
N-(3,4-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DPA, is a chemical compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of DPA is mainly based on its ability to interact with biomolecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Its fluorescent properties are attributed to the presence of the oxadiazole and phenyl groups, which undergo excited-state intramolecular proton transfer (ESIPT) upon excitation, resulting in fluorescence emission.
Biochemical and Physiological Effects:
DPA has been shown to have minimal toxicity and is relatively stable under physiological conditions. It has been reported to selectively bind to certain proteins and lipids in biological systems, leading to changes in their conformation and function. DPA has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPA is its high selectivity and sensitivity towards certain biomolecules, making it a valuable tool for studying cellular processes and molecular interactions. It is also relatively easy to synthesize and can be modified to enhance its properties. However, one of the limitations of DPA is its limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for DPA research, including the development of new synthetic methods to improve its properties, the design of new DPA derivatives with enhanced selectivity and sensitivity, and the exploration of its potential applications in areas such as drug delivery and disease diagnosis. Additionally, further studies are needed to investigate the mechanism of action of DPA and its potential side effects in biological systems.
Méthodes De Synthèse
DPA can be synthesized through a multistep process involving various chemical reactions. The most common method involves the reaction of 2-(2-hydroxyphenoxy)acetic acid with 3,4-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to obtain DPA.
Applications De Recherche Scientifique
DPA has been extensively used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. It has been shown to selectively bind to certain biomolecules and emit fluorescence upon excitation, making it a valuable tool for studying cellular processes and molecular interactions. DPA has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-12-13-19(14-17(16)2)25-22(28)15-29-21-11-7-6-10-20(21)24-26-23(27-30-24)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXYPJKBNHQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)

